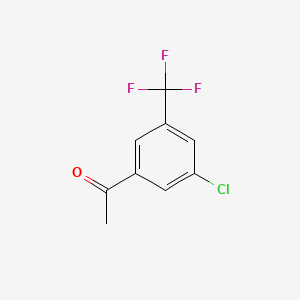

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGMIFUPRXVREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397460 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-11-6 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[1][2] Its specific substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers working with this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃ClF₆O | [1][2][3] |

| Molecular Weight | 276.56 g/mol | [1][2] |

| Physical State | Liquid at room temperature | [3] |

| Boiling Point | 203 °C | [1] |

| Density | 1.512 g/cm³ | [1] |

| Flash Point | 77 °C | [1] |

| CAS Number | 1125812-58-9 | [1][2][4] |

| Melting/Freezing Point | Data not available; freezes under cool conditions. | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. (Quantitative data not available) |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum is available for this compound, which is a key technique for elucidating the hydrogen environment in the molecule.[4]

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. The exact chemical shifts and coupling patterns would provide detailed information about their positions on the substituted phenyl ring.

Other Spectral Data

While specific ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are not publicly available in the search results, they are listed as available from some chemical suppliers.[4] Based on the structure, the following spectral features would be anticipated:

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with characteristic splitting patterns due to the fluorine atoms of the trifluoromethyl group), and the carbon of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones. Also, absorption bands corresponding to C-Cl, C-F, and aromatic C-H and C=C bonds would be expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (276.56 g/mol ). The fragmentation pattern would likely involve the loss of the trifluoroacetyl group and other characteristic fragments of the substituted phenyl ring.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the literature. However, standard laboratory procedures for determining these properties for a liquid aromatic ketone are described below.

Synthesis of this compound

A plausible synthetic route for this compound can be inferred from available information.[1] The following diagram illustrates a potential synthetic workflow.

References

- 1. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. 1-[3-Chloro-5-Trifluoromethylphenyl]-2,2,2-Trifluoroethano… [cymitquimica.com]

- 4. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone(1125812-58-9) 1H NMR spectrum [chemicalbook.com]

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone CAS number and structure

CAS Number: 71648-45-8

Chemical Structure:

A technical data sheet for researchers, scientists, and drug development professionals.

Introduction

2'-Chloro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties that are highly valuable in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Chloro-5'-(trifluoromethyl)acetophenone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71648-45-8 | [1][2] |

| Molecular Formula | C₉H₆ClF₃O | [1][2] |

| Molecular Weight | 222.59 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][2] |

| Boiling Point | 204-205 °C (lit.) | [1][2] |

| Density | 1.392 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.4810 (lit.) | [1][2] |

| Water Solubility | Sparingly soluble in water (0.11 g/L @ 25°C) | [1][2] |

| Flash Point | 91.1 °C (closed cup) |

Synthesis

The primary synthetic route to 2'-Chloro-5'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of 2'-Chloro-5'-(trifluoromethyl)acetophenone.

Materials:

-

1-Chloro-4-(trifluoromethyl)benzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.[3]

-

Addition of Aromatic Substrate: To the cooled mixture, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature below 5 °C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[3]

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers. [4.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the crude product by vacuum distillation to obtain 2'-Chloro-5'-(trifluoromethyl)acetophenone as a clear liquid.[1][2]

Logical Flow of Synthesis:

Caption: Synthetic workflow for 2'-Chloro-5'-(trifluoromethyl)acetophenone.

Spectral Data

The following table summarizes the characteristic spectral data for 2'-Chloro-5'-(trifluoromethyl)acetophenone.

| Technique | Data |

| ¹H NMR | Expected signals include a singlet for the methyl protons (CH₃) and multiplets for the aromatic protons. |

| ¹³C NMR | Expected signals include a peak for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (showing a characteristic quartet). |

| IR (Infrared) | A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone. |

| MS (Mass Spec.) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the acetyl group. |

Applications in Drug Development

2'-Chloro-5'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of various biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Intermediate in the Synthesis of COX-2 Inhibitors

This compound is a precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The presence of the trifluoromethyl group is often associated with enhanced potency and selectivity of the final drug molecule. The general synthetic pathway involves the reaction of the acetophenone with a suitable hydrazine derivative to form a pyrazole ring system, a common scaffold in many COX-2 inhibitors.

Significance in Drug Design:

The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

-

Increasing Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the drug's half-life.

-

Binding Interactions: The trifluoromethyl group can participate in specific interactions with the target protein, such as dipole-dipole or hydrophobic interactions, leading to increased binding affinity and potency.

Workflow for Utilization in Drug Synthesis:

Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.

While this compound is primarily used as a building block and is not known to directly interact with specific signaling pathways itself, the molecules synthesized from it, such as certain COX-2 inhibitors, play a critical role in modulating the arachidonic acid signaling pathway by inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.

Safety and Handling

2'-Chloro-5'-(trifluoromethyl)acetophenone is a flammable and irritant compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Conclusion

2'-Chloro-5'-(trifluoromethyl)acetophenone is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique structural features make it an important component in the design of potent and selective drug candidates. This guide provides essential technical information to support its use in research and development.

References

- 1. 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE CAS#: 71648-45-8 [amp.chemicalbook.com]

- 2. 71648-45-8 CAS MSDS (2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 13C NMR spectrum [chemicalbook.com]

- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The strategic placement of a chloro and a trifluoromethyl group on the phenyl ring profoundly influences the reactivity of the carbonyl group. This technical guide delineates the electronic and steric effects of these substituents, providing a comprehensive analysis of the carbonyl group's reactivity towards various chemical transformations. This document synthesizes information based on established principles of organic chemistry and data from structurally analogous compounds to predict the chemical behavior of the target molecule, serving as a valuable resource for its application in research and drug development.

Introduction: The Influence of Electron-Withdrawing Groups

The reactivity of the carbonyl group in acetophenones is primarily dictated by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of two potent electron-withdrawing groups, a chloro (-Cl) group and a trifluoromethyl (-CF3) group, at the meta positions significantly enhances the electrophilicity of the carbonyl carbon.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through a strong negative inductive effect (-I).[1] Similarly, the chloro group also exerts an electron-withdrawing inductive effect. These effects synergistically pull electron density away from the carbonyl group, rendering the carbonyl carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack.[2] This heightened electrophilicity is a key determinant of the compound's chemical behavior.

Predicted Reactivity and Data Presentation

Table 1: Hammett Substituent Constants and Predicted Relative Reactivity

| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Carbonyl Reactivity |

| -H | - | 0 | Baseline |

| -Cl | meta | +0.37 | Increased |

| -CF3 | meta | +0.43 | Significantly Increased |

| -Cl, -CF3 | meta | ~+0.80 (additive estimate) | Very Significantly Increased |

The additive nature of these effects suggests that this compound will exhibit substantially higher reactivity towards nucleophiles compared to unsubstituted acetophenone.

Key Reactions of the Carbonyl Group

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions.

Reduction to Alcohols

The carbonyl group can be readily reduced to a secondary alcohol, 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol. Due to the high reactivity of the ketone, mild reducing agents such as sodium borohydride (NaBH4) are typically sufficient.[3][4] More potent reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but might be less chemoselective if other reducible functional groups are present.[4]

Figure 1. Reduction of the carbonyl group.

Grignard and Organolithium Reactions

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the carbonyl group is a fundamental carbon-carbon bond-forming reaction.[5][6] This reaction proceeds via nucleophilic addition to form a tertiary alcohol after an acidic workup. The high reactivity of the carbonyl in the target molecule suggests that these reactions will proceed readily, even with sterically hindered or less reactive organometallic reagents.

References

The Dual Role of the Trifluoromethyl Group in Modulating the Reactivity of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the trifluoromethyl group in dictating the chemical reactivity of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone. This ketone is a valuable building block in medicinal chemistry and agrochemistry, and understanding its reactivity is crucial for the synthesis of complex molecules, including active pharmaceutical ingredients. The potent electron-withdrawing nature and significant steric bulk of the trifluoromethyl group, in concert with the chloro and acetyl substituents, create a unique electronic and steric environment that governs the reactivity of both the aromatic ring and the carbonyl group. This guide will delve into the electronic and steric effects of these substituents, supported by quantitative data, and provide detailed experimental protocols for key transformations.

Introduction

This compound is a substituted acetophenone containing two strong electron-withdrawing groups, a trifluoromethyl (-CF3) group and a chloro (-Cl) group, positioned meta to each other on the aromatic ring. The acetyl group (-COCH3) is also an electron-withdrawing group. This substitution pattern renders the aromatic ring significantly electron-deficient and influences the electrophilicity of the carbonyl carbon. The trifluoromethyl group, in particular, plays a dominant role in modulating the molecule's reactivity due to its powerful inductive effect.[1][2] This guide will explore the consequences of these electronic and steric factors on the reactivity of the aromatic ring towards substitution reactions and the reactivity of the acetyl group towards nucleophilic attack.

Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[1] Its influence on the reactivity of this compound can be understood by examining its electronic and steric properties.

Electronic Effects

The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect (-I) of the -CF3 group. This effect is quantified by its Hammett substituent constant (σ). The Hammett equation, log(K/K₀) = ρσ, relates the reaction rate (K) or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound (K₀) through the reaction constant (ρ) and the substituent constant (σ). A positive σ value indicates an electron-withdrawing group.

Table 1: Hammett Substituent Constants for Chloro and Trifluoromethyl Groups [1]

| Substituent | σ_meta | σ_para |

| Chloro (-Cl) | 0.37 | 0.23 |

| Trifluoromethyl (-CF3) | 0.43 | 0.54 |

The strongly positive σ_meta values for both the chloro and trifluoromethyl groups indicate their significant electron-withdrawing nature from the meta position. This has two major consequences for the reactivity of this compound:

-

Decreased Nucleophilicity of the Aromatic Ring: The electron density of the aromatic ring is significantly reduced, making it much less susceptible to electrophilic aromatic substitution (EAS) reactions.[3]

-

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effects of the substituents on the ring are transmitted to the acetyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Steric Effects

The trifluoromethyl group is bulkier than a hydrogen or a methyl group. This steric hindrance can influence the accessibility of reagents to adjacent reaction sites. In this compound, the -CF3 group is meta to the acetyl group, so its direct steric hindrance on the carbonyl carbon is minimal. However, it can influence the overall shape and conformation of the molecule, which may play a role in its interactions with enzymes or receptors in a biological context.

Reactivity of the Aromatic Ring

The presence of two strong deactivating groups makes the aromatic ring of this compound highly unreactive towards traditional electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

Due to the powerful deactivating effect of the -CF3 and -Cl groups, electrophilic aromatic substitution on this molecule is extremely difficult and requires harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would need to be considered. Both the chloro and trifluoromethyl groups are meta-directors for electrophilic attack. Since they are meta to each other, they would direct an incoming electrophile to the positions ortho to both of them (positions 2, 4, and 6), with position 4 being the most likely due to reduced steric hindrance.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative of significant interest in synthetic chemistry and drug discovery. Through a combination of theoretical principles, computational analysis, and established experimental methodologies, this document delineates the key reactive sites within the molecule. The presence of strong electron-withdrawing groups, namely the chloro and trifluoromethyl substituents, profoundly influences the electronic distribution and, consequently, the reactivity of the molecule. This guide presents a detailed examination of the molecular structure, supported by Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, to identify and characterize the electrophilic and nucleophilic centers. The methodologies for these computational and experimental determinations are also detailed to provide a practical framework for researchers.

Introduction

This compound is a ketone featuring a phenyl ring substituted with a chlorine atom and a trifluoromethyl group at the meta positions relative to the acetyl group. These halogen and trihalomethyl substituents are potent electron-withdrawing groups, which significantly modulate the electron density of the aromatic ring and the carbonyl group. Understanding the location and reactivity of electrophilic and nucleophilic sites is paramount for predicting the molecule's behavior in chemical reactions, designing novel synthetic pathways, and elucidating its potential interactions with biological targets in drug development.

An electrophile is a chemical species that is "electron-loving" and tends to accept an electron pair, while a nucleophile is "nucleus-loving" and donates an electron pair to form a new covalent bond. The interplay between these sites dictates the molecule's chemical versatility.

Molecular Structure and Key Functional Groups

The structure of this compound comprises three main components: the phenyl ring, the acetyl group (a carbonyl and a methyl group), and the chloro and trifluoromethyl substituents.

The key functional groups influencing its reactivity are:

-

Carbonyl Group (C=O): The cornerstone of the molecule's electrophilicity.

-

Phenyl Ring: A potential nucleophile, although its electron density is significantly reduced.

-

Chloro and Trifluoromethyl Groups: Strong electron-withdrawing groups that enhance electrophilicity elsewhere in the molecule.

Identification of Electrophilic and Nucleophilic Sites

The electronic properties of this compound dictate its reactive sites.

Electrophilic Sites

The primary electrophilic center in this compound is the carbonyl carbon . The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge (δ+) on the carbon, making it susceptible to nucleophilic attack.

The presence of the chloro and trifluoromethyl groups on the phenyl ring further enhances the electrophilicity of the carbonyl carbon through inductive electron withdrawal. These groups pull electron density away from the phenyl ring and, subsequently, from the acetyl group.

The aromatic carbons , particularly those ortho and para to the acetyl group, also exhibit some electrophilic character due to the deactivating nature of the acetyl group and the meta-directing electron-withdrawing substituents. However, direct nucleophilic aromatic substitution is generally difficult without a suitable leaving group at those positions.

Nucleophilic Sites

The most prominent nucleophilic center is the carbonyl oxygen . With its lone pairs of electrons, it can act as a Lewis base and participate in reactions with electrophiles, such as protonation in acidic media.

The phenyl ring , despite being deactivated by the electron-withdrawing groups, can still act as a nucleophile in certain reactions, such as electrophilic aromatic substitution. However, the substitution will be directed to the positions meta to the acetyl group and will require harsh reaction conditions. The positions ortho and para to the chloro and trifluoromethyl groups will be the least deactivated for electrophilic attack.

Computational Analysis

To provide a quantitative understanding of the electrophilic and nucleophilic sites, computational chemistry methods such as Density Functional Theory (DFT) are invaluable.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

-

A region of high negative potential (red) localized on the carbonyl oxygen .

-

A significant region of positive potential (blue) around the carbonyl carbon .

-

The phenyl ring would exhibit a less negative potential compared to unsubstituted benzene, with the areas around the chloro and trifluoromethyl groups being more electron-deficient.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, thus indicating nucleophilic sites.

-

LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons, highlighting electrophilic sites.

For this compound, FMO analysis would likely reveal:

-

The HOMO is primarily localized on the phenyl ring and the carbonyl oxygen, indicating these as the main nucleophilic regions.

-

The LUMO is predominantly centered on the carbonyl carbon and the antibonding π* orbital of the C=O bond, confirming this as the principal electrophilic site.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Quantitative Data (Hypothetical DFT Calculation)

| Parameter | Atom/Region | Calculated Value (Arbitrary Units) | Implication |

| Mulliken Atomic Charge | Carbonyl Carbon | +0.65 | Highly electrophilic |

| Carbonyl Oxygen | -0.55 | Highly nucleophilic | |

| C-Cl Carbon | +0.15 | Electrophilic character | |

| C-CF3 Carbon | +0.30 | Electrophilic character | |

| FMO Energies | HOMO | -7.2 eV | Moderate nucleophilicity |

| LUMO | -1.8 eV | High electrophilicity | |

| HOMO-LUMO Gap | 5.4 eV | Kinetically stable |

Experimental Protocols

The identification of electrophilic and nucleophilic sites can be validated through various experimental techniques.

Protocol for Determining Electrophilicity via Reaction with a Model Nucleophile

Objective: To confirm the electrophilicity of the carbonyl carbon.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) plates

-

NMR spectrometer

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

-

Characterize the product by ¹H and ¹³C NMR to confirm the reduction of the ketone to an alcohol, thus validating the carbonyl carbon as the primary electrophilic site.

Protocol for Computational Modeling

Objective: To generate MEP maps and perform FMO analysis.

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Geometry Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and 6-31G(d) basis set).

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

-

Molecular Orbital Analysis:

-

From the output of the geometry optimization, visualize the HOMO and LUMO to identify the regions of electron donation and acceptance.

-

Record the energies of the HOMO and LUMO to calculate the energy gap.

-

-

Electrostatic Potential Mapping:

-

Calculate the molecular electrostatic potential on the electron density surface of the optimized molecule.

-

Visualize the MEP map using a color scale to identify electrophilic (blue) and nucleophilic (red) regions.

-

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the chloro, trifluoromethyl, and acetyl groups. This renders the carbonyl carbon as the principal electrophilic site , highly susceptible to nucleophilic attack. The carbonyl oxygen serves as the primary nucleophilic center . The phenyl ring, while deactivated, retains some nucleophilic character. This detailed understanding of the molecule's reactive sites, supported by computational predictions and verifiable through established experimental protocols, is crucial for its strategic application in the synthesis of novel compounds and for the rational design of molecules with desired pharmacological activities. This guide provides a foundational framework for researchers and professionals working with this and structurally related compounds.

The Strategic Role of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone in Modern Drug Discovery: A Technical Guide

Introduction: The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. Among these, halogenated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by halogen atoms, such as enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide focuses on the burgeoning potential of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, a versatile chemical intermediate, and its derivatives in the field of drug discovery. This document will provide an in-depth analysis of its synthesis, its application as a foundational scaffold for various bioactive molecules, and detailed experimental protocols relevant to the characterization of these compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound, while not extensively detailed in publicly available literature as a final product, can be inferred from established synthetic routes for analogous acetophenones. A plausible and commonly employed method is the Friedel-Crafts acylation of 1-chloro-3-(trifluoromethyl)benzene.

Hypothetical Synthetic Workflow:

Caption: A potential synthetic route to this compound.

A related compound, 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, is a known intermediate in the synthesis of the veterinary drug afoxolaner.[1] Its synthesis involves the reaction of a Grignard reagent derived from 1-bromo-3-chloro-5-(trifluoromethyl)benzene with an acylation agent.[2]

Potential Applications in Drug Discovery

The this compound scaffold is a key building block for a variety of pharmacologically active molecules, spanning different therapeutic areas and target classes.

Isoxazoline Modulators of GABA-Gated Chloride Channels

The trifluoro-derivative of the core compound is a crucial intermediate in the synthesis of afoxolaner, an isoxazoline insecticide and acaricide.[1] Afoxolaner functions by inhibiting GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.[3] While afoxolaner is a veterinary medicine, the underlying principle of targeting GABA receptors with molecules derived from this scaffold holds potential for the discovery of new therapeutics for neurological disorders in humans where GABAergic transmission is dysregulated.

GABA-A Receptor Signaling Pathway:

Caption: Simplified GABA-A receptor signaling pathway and the inhibitory action of afoxolaner derivatives.

Development of β2-Adrenergic Receptor Agonists

A structurally related compound, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone, is a key precursor in the synthesis of Mabuterol, a selective β2-adrenoreceptor agonist.[4] β2-adrenergic receptors are G-protein coupled receptors that play a crucial role in smooth muscle relaxation, particularly in the bronchi, making them important targets for the treatment of asthma and other respiratory diseases. The synthesis of Mabuterol from a derivative of the core scaffold highlights its utility in creating molecules that interact with this important class of receptors.

β2-Adrenergic Receptor Signaling Pathway:

Caption: The canonical β2-adrenergic receptor signaling pathway activated by agonists.

Scaffolding for TRPA1 Antagonists

A series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides, which incorporate the core structure, have been identified as potent antagonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[5][6] TRPA1 is a non-selective cation channel involved in the sensation of pain, cold, and itch, as well as in neurogenic inflammation.[7] Its role in these processes makes it an attractive target for the development of novel analgesics and anti-inflammatory drugs.

TRPA1 Signaling and Antagonism:

References

- 1. qingmupharm.com [qingmupharm.com]

- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to Synthesizing Novel Heterocycles from 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms and halogenated phenyl rings into molecular scaffolds is a well-established strategy for enhancing biological activity, metabolic stability, and bioavailability. The precursor molecule, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, represents a highly valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group on the phenyl ring, offers a versatile platform for generating lead compounds in drug discovery and development.

This technical guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of various heterocycles, with a focus on isoxazolines, pyrazoles, and pyrimidines. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical application of this compound in a research setting. The information compiled herein is intended to empower researchers and scientists to leverage this precursor for the development of next-generation bioactive molecules.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3'-Chloro-5'-(trifluoromethyl)acetophenone |

| CAS Number | 349-76-8 |

| Molecular Formula | C₉H₆ClF₃O |

| Molecular Weight | 222.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 45-48 °C |

| Boiling Point | ~245 °C |

Synthetic Pathways to Novel Heterocycles

The activated methyl group and the carbonyl functionality of this compound provide two key reactive sites for the construction of various heterocyclic rings. The following sections detail the synthesis of three major classes of heterocycles: isoxazolines, pyrazoles, and pyrimidines.

Synthesis of Isoxazolines

The reaction of this compound with hydroxylamine is a direct route to the formation of isoxazoline rings. This class of heterocycles is of significant interest in the agrochemical field, with notable examples including the insecticide afoxolaner, for which this acetophenone is a key intermediate.[1][2]

Experimental Protocol: Synthesis of 5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazole

A solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water is prepared. To this solution, hydroxylamine hydrochloride (1.2 eq) and a base such as sodium hydroxide or sodium acetate (1.5 eq) are added. The reaction mixture is then heated to reflux for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazole.

| Reactant | Molar Eq. |

| This compound | 1.0 |

| Hydroxylamine Hydrochloride | 1.2 |

| Sodium Hydroxide | 1.5 |

Representative yields for this type of transformation are typically in the range of 70-90%.

Synthesis of an Isoxazoline Derivative

Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds, which can be formed from acetophenones, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This can be achieved through a multi-step process involving the initial formation of a chalcone or a β-keto ester.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

Step 1: Chalcone Formation To a solution of this compound (1.0 eq) and a suitable aromatic aldehyde (1.1 eq) in ethanol, an aqueous solution of a strong base such as potassium hydroxide or sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which time a precipitate often forms. The solid is collected by filtration, washed with cold ethanol and water, and dried to yield the chalcone intermediate.

Step 2: Pyrazole Formation The chalcone intermediate (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. To this solution, a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 eq) is added. The reaction mixture is heated to reflux for 6-12 hours. After cooling, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the 1,3,5-trisubstituted pyrazole.

| Reactant (Step 1) | Molar Eq. |

| This compound | 1.0 |

| Aromatic Aldehyde | 1.1 |

| Potassium Hydroxide | 2.0 |

| Reactant (Step 2) | Molar Eq. |

| Chalcone Intermediate | 1.0 |

| Hydrazine Derivative | 1.2 |

Yields for the chalcone formation are typically high (80-95%), and the subsequent cyclization to the pyrazole generally proceeds in good yields (70-90%).

Two-Step Synthesis of a Pyrazole Derivative

Synthesis of Pyrimidines

Pyrimidines can be synthesized from acetophenone derivatives through condensation with a variety of reagents. A common method involves the reaction with a 1,3-dicarbonyl compound or its equivalent, and a nitrogen source such as an amidine.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a condensing agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is added. The mixture is heated to reflux for 2-4 hours to form the enaminone intermediate. After cooling, a nitrogen source such as guanidine hydrochloride or a substituted amidine hydrochloride (1.2 eq) and a base like sodium ethoxide (2.0 eq) are added. The reaction mixture is then heated to reflux for an additional 8-16 hours. After completion, the reaction is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the substituted pyrimidine.

| Reactant | Molar Eq. |

| This compound | 1.0 |

| DMF-DMA | 1.5 |

| Guanidine Hydrochloride | 1.2 |

| Sodium Ethoxide | 2.0 |

Yields for this type of multi-component reaction can vary but are often in the moderate to good range (50-80%).

Potential Biological Activity and Signaling Pathways

Heterocyclic compounds containing the 3-chloro-5-(trifluoromethyl)phenyl moiety are known to exhibit a range of biological activities. The isoxazoline derivatives, for instance, are potent insecticides that act as antagonists of GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.[2]

Novel pyrazole and pyrimidine derivatives synthesized from this precursor could potentially target a variety of biological pathways relevant to human health. For example, many kinase inhibitors feature pyrazole or pyrimidine cores. A hypothetical signaling pathway that could be targeted by a novel derivative is the MAP kinase pathway, which is often dysregulated in cancer.

Hypothetical Inhibition of the MAPK Signaling Pathway

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. This guide has provided a practical framework for the synthesis of isoxazolines, pyrazoles, and pyrimidines from this precursor, including detailed experimental protocols and workflow diagrams. It is anticipated that the information presented herein will serve as a valuable resource for researchers and contribute to the ongoing discovery of new and improved bioactive molecules.

References

The Biological Significance of Trifluoromethylated Acetophenones: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of trifluoromethylated acetophenones and their derivatives, providing a critical resource for researchers, scientists, and drug development professionals.

The incorporation of the trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. This guide delves into the biological significance of a specific class of these compounds: trifluoromethylated acetophenones. The presence of the trifluoromethyl group can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets, making these compounds and their derivatives promising candidates for drug discovery efforts in various therapeutic areas, including oncology and infectious diseases.[1] This technical document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through key signaling pathways.

Quantitative Biological Activity

Trifluoromethylated acetophenone derivatives, particularly chalcones, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of various α-trifluoromethyl chalcones, highlighting their potential as anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| α-Trifluoromethyl-4-nitrochalcone | DU145 | Prostate Cancer | < 0.2 |

| PC-3 | Prostate Cancer | < 0.2 | |

| α-Trifluoromethyl-3,4-difluorochalcone | DU145 | Prostate Cancer | < 0.2 |

| PC-3 | Prostate Cancer | < 0.2 | |

| α-Trifluoromethylchalcone Derivative 5 | A549 | Lung Carcinoma | 0.15 ± 0.02 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.11 ± 0.01 | |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 0.13 ± 0.01 | |

| KB | Cervical Cancer | 0.12 ± 0.01 | |

| KB-VIN | P-gp-Overexpressing Cervical Cancer | 0.14 ± 0.01 |

Data compiled from studies on α-trifluoromethyl chalcones, which are derivatives of trifluoromethylated acetophenones.

Key Signaling Pathways in Biological Activity

The anticancer and anti-inflammatory effects of trifluoromethylated acetophenone derivatives are often attributed to their modulation of critical intracellular signaling pathways. Two of the most significant pathways implicated are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Trifluoromethylated chalcones have been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[4] The diagram below illustrates the key components of this pathway and a hypothetical point of inhibition by trifluoromethylated compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[5] Chronic activation of this pathway is associated with various inflammatory diseases and cancers.[6] The canonical NF-κB pathway is a key target for anti-inflammatory drug development. The diagram below depicts the canonical NF-κB signaling cascade and a potential point of intervention by trifluoromethylated compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated acetophenones and their derivatives.

Synthesis of Trifluoromethylated Acetophenones

A general method for the synthesis of m-trifluoromethyl acetophenone involves the diazotization of m-trifluoromethylaniline followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[7]

Step 1: Diazotization

-

Slowly add m-trifluoromethylaniline to a sulfuric acid solution (20-25% mass concentration) in a four-neck flask, then cool the mixture to 0°C.

-

While maintaining the temperature between 0-5°C, slowly add a 30% aqueous solution of sodium nitrite (NaNO2).

-

After the addition is complete, continue stirring for 1 hour to obtain a pale yellow diazonium salt solution.

Step 2: Coupling Reaction

-

In a separate flask, add a copper salt catalyst (e.g., cuprous chloride or copper acetate), acetic acid, a 50% aqueous solution of acetaldoxime, and an organic solvent like toluene.[7] Stir and cool the mixture to below 5°C.

-

Slowly add the previously prepared diazonium salt solution dropwise to this mixture. Simultaneously, add a 30% liquid caustic soda solution to maintain the pH between 4 and 4.5 and the temperature between 0-5°C.[7]

-

After the addition is complete, raise the temperature to 15°C and continue stirring. Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, separate the organic layer.

Step 3: Hydrolysis

-

Wash the organic layer with a 5% ammonia solution until neutral.

-

Add hydrochloric acid to the organic phase and heat the mixture under reflux.[8]

-

After the hydrolysis is complete, cool the mixture and separate the organic layer.

-

Wash the organic layer with a sodium bicarbonate solution until neutral and dry it over anhydrous sodium sulfate.

-

Purify the final product, m-trifluoromethyl acetophenone, by vacuum distillation.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and is commonly employed for cytotoxicity screening of anticancer drugs.[9][10][11]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated acetophenone derivative and incubate for a specified period (e.g., 48 or 72 hours).[9]

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10]

-

Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove excess dye. Air-dry the plates completely.[9]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Air-dry the plates.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[9]

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general guideline for determining the IC50 of a trifluoromethylated compound against a target kinase using a luminescent ADP-detecting assay.[9]

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate

-

Trifluoromethylated inhibitor stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

Kinase Assay Buffer

-

ATP solution

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO and then further dilute in Kinase Assay Buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[9]

-

Kinase Reaction:

-

Add the diluted inhibitor or vehicle to the wells of the assay plate.

-

Add a solution containing the kinase and its substrate.

-

Pre-incubate at room temperature for 10-15 minutes.[9]

-

Initiate the reaction by adding ATP solution.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).[9]

-

-

ADP Detection:

-

Data Acquisition: Measure the luminescence of each well using a luminometer.[9]

-

Data Analysis: Normalize the data to the control wells and plot the results against the inhibitor concentration to determine the IC50 value.

SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This assay measures the inhibition of the SARS-CoV-2 3C-like protease (3CLpro) using a FRET-based substrate.[10]

Materials:

-

Purified recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate

-

Assay Buffer

-

Trifluoromethylated inhibitor stock solution (in DMSO)

-

Black 96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.

-

Enzyme and Inhibitor Incubation: Add the 3CLpro solution to the wells of the plate, followed by the diluted inhibitor or vehicle control. Incubate at room temperature for 15-60 minutes to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to each well.[10]

-

Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~340-360 nm and an emission wavelength of ~460-480 nm.[10]

-

Data Analysis: Calculate the rate of substrate cleavage from the kinetic data or the final fluorescence intensity for endpoint assays. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Conclusion

Trifluoromethylated acetophenones and their derivatives represent a promising class of compounds with significant biological activities, particularly in the fields of oncology and antiviral research. The incorporation of the trifluoromethyl group imparts favorable physicochemical properties that can lead to enhanced potency and improved pharmacokinetic profiles. The modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB underscores their potential as targeted therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of these compounds, facilitating further research and development in this exciting area of medicinal chemistry. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. NF-kB Transcription Factors | Boston University [bu.edu]

- 6. youtube.com [youtube.com]

- 7. Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic routes for 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details the methodologies for the two principal synthetic pathways: Grignard reagent acylation and Friedel-Crafts acylation, presenting quantitative data, experimental protocols, and workflow diagrams to facilitate comparison and implementation in a laboratory setting.

Grignard Reagent Pathway

The Grignard reaction provides a multi-step but effective method for the synthesis of this compound. This pathway typically commences with a substituted aniline and proceeds through diazotization and Sandmeyer-type reactions to generate a suitable aryl halide precursor for the Grignard reagent formation.

A notable example of this approach involves the synthesis starting from o-aminobenzotrifluoride. The process includes bromination, chlorination, deamination to form 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by the formation of the Grignard reagent and subsequent acylation.[1]

Experimental Protocol: Grignard Reagent Pathway

The following protocol is adapted from patent literature describing the synthesis of the Grignard precursor and its subsequent reaction.[1]

Step 1: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene

-

To a reaction vessel, add 4-bromo-2-chloro-6-trifluoromethylaniline and water.

-

While stirring continuously, slowly add sulfuric acid, maintaining the internal temperature between 20-30 °C. After the addition is complete, hold the temperature for 1-2 hours.

-

Cool the mixture to 0-5 °C and add an aqueous solution of sodium nitrite dropwise, ensuring the temperature remains within the 0-5 °C range. Stir for an additional 1-2 hours to form the diazonium salt solution.

-

In a separate reaction vessel, add an aqueous solution of hypophosphorous acid.

-

Slowly add the previously prepared diazonium salt solution to the hypophosphorous acid, maintaining the temperature between 20-30 °C.

-

After the addition is complete, continue the reaction for 5-20 hours.

-

Upon completion, perform a standard aqueous work-up and extraction with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

Step 2: Formation of the Grignard Reagent

-

Under a nitrogen atmosphere, charge a dry three-necked flask with magnesium turnings (1.16 eq), a catalytic amount of iodine or 1,2-dibromoethane, and anhydrous tetrahydrofuran (THF).

-

Add a small portion (approx. 0.1 eq) of 1-bromo-3-chloro-5-(trifluoromethyl)benzene to initiate the reaction. Gentle heating to 50-60 °C may be required.

-

Once the reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-3-chloro-5-(trifluoromethyl)benzene (0.9 eq) dropwise, maintaining the internal temperature at 50-60 °C.

-

After the addition is complete, maintain the temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Once the reaction is complete, cool the solution to 20 °C to obtain the Grignard reagent solution.

Step 3: Acylation of the Grignard Reagent

-

In a separate flask under a nitrogen atmosphere, prepare a solution of the acylation reagent (e.g., acetyl chloride or acetic anhydride) in an anhydrous solvent like THF.

-

Cool this solution to a low temperature (typically -10 to 0 °C).

-

Slowly add the previously prepared Grignard reagent solution to the cooled acylation reagent solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data: Grignard Pathway

| Step | Reactant | Product | Yield | Purity (GC) | Reference |

| Deamination of diazonium salt | 4-bromo-2-chloro-6-trifluoromethylaniline | 1-bromo-3-chloro-5-(trifluoromethyl)benzene | 71% | 99% | [1] |

| Acylation of Grignard (analogous synthesis) | Isomeric mixture of bromo(trifluoromethyl)benzene | Isomeric mixture of trifluoromethyl acetophenone | 78-85% | - | [2] |

Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation offers a more direct route to this compound by reacting 1-chloro-3-(trifluoromethyl)benzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] The trifluoromethyl group is a deactivating meta-director, while the chloro group is a deactivating ortho-, para-director. The acylation is expected to occur at the position least deactivated and sterically hindered, which is para to the chloro group and meta to the trifluoromethyl group.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the Friedel-Crafts acylation of an aromatic compound, which can be adapted for the synthesis of this compound.[1][3]

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved during the reaction). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 - 1.3 equivalents) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add acetyl chloride (1.0 - 1.1 equivalents) dropwise to the stirred suspension. An exothermic reaction will occur, forming the acylium ion complex.

-

After the addition of acetyl chloride is complete, add 1-chloro-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Combine the organic layers and wash sequentially with 2M HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data: Friedel-Crafts Pathway

Summary and Comparison of Synthetic Routes

| Feature | Grignard Reagent Pathway | Friedel-Crafts Acylation Pathway |

| Starting Material | Substituted aniline (e.g., o-aminobenzotrifluoride) or a pre-formed aryl halide.[1] | 1-chloro-3-(trifluoromethyl)benzene. |

| Key Reagents | Mg, THF, Iodine (cat.), Acylating agent (e.g., acetyl chloride).[1] | Acetyl chloride, AlCl₃, Dichloromethane.[1][3] |

| Number of Steps | Multi-step (if starting from aniline). | Typically a single step from the aromatic precursor. |

| Reported Yield | Can be high (e.g., 70-85% for key steps).[1][2] | Variable, potentially moderate due to the deactivated nature of the ring. |

| Key Challenges | Requires strictly anhydrous conditions for Grignard reagent formation; multi-step nature. | Use of stoichiometric, moisture-sensitive, and corrosive Lewis acid; evolution of HCl gas. |

| Applicability | Versatile for various acyl groups; regiochemistry is precisely controlled by the halide position. | Direct and convergent; regioselectivity is governed by the directing effects of existing substituents. |

References

An In-depth Technical Guide to the Safe Handling of 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS No. 1125812-58-9). This compound is a key intermediate in the synthesis of pharmaceuticals, notably the isoxazoline parasiticide Afoxolaner.[1] Due to its reactive nature and the presence of multiple trifluoromethyl groups, stringent adherence to safety protocols is imperative. This document outlines the known hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency procedures. Furthermore, it details the biological significance of its end-product, Afoxolaner, to provide context for its handling in a research and development setting. Quantitative physical and chemical properties are summarized, and procedural guidelines for safe laboratory handling are provided.

Chemical Identification and Physical Properties

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a complex organic molecule with a trifluoromethyl-substituted aromatic ring and a trifluoroethanone moiety.[2] These structural features contribute to its reactivity and require careful handling.

| Property | Value | Reference(s) |

| Chemical Name | 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | [3] |

| CAS Number | 1125812-58-9 | [3] |

| Molecular Formula | C₉H₃ClF₆O | [1] |

| Molecular Weight | 276.56 g/mol | [1] |

| Appearance | Liquid | [4] |

| Boiling Point | 203.0 ± 40.0 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 76.5 ± 27.3 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and severe skin and eye damage.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

GHS Pictograms:

Signal Word: Danger[3]

Toxicology and Biological Significance

Quantitative Toxicity Data

As of the date of this publication, specific quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) for 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone are not available in the reviewed literature and safety data sheets.[3][6] The GHS classification of Acute Toxicity, Oral, Category 4, is based on the available hazard information.[3] For the related compound, 1-[3-(trifluoromethyl)phenyl]-ethanone (CAS 349-76-8), a dermal LD50 of >2000 mg/kg (rat) and an inhalation LC50 of >6.913 mg/L (rat, 4 h) have been reported.[4] However, these values should be considered indicative and not directly applicable to 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone due to structural differences.

Biological Significance and Mechanism of Action of the End-Product, Afoxolaner

1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone is a crucial intermediate in the synthesis of Afoxolaner, a widely used insecticide and acaricide of the isoxazoline class.[1][7] Afoxolaner is effective against fleas and ticks in veterinary medicine.[2][8] Its mechanism of action involves the non-competitive antagonism of insect gamma-aminobutyric acid (GABA)-gated chloride channels.[3][9][10] By blocking these channels, Afoxolaner prevents the influx of chloride ions into neurons, leading to hyperexcitability, paralysis, and eventual death of the arthropod.[3][11] This targeted action on insect-specific receptors accounts for its efficacy and relative safety in mammals.[2]

Below is a diagram illustrating the signaling pathway affected by Afoxolaner.

Caption: Mechanism of action of Afoxolaner.

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, the following protocols are mandatory for its handling in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions in consultation with a qualified safety professional.

Engineering Controls

-

Fume Hood: All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a tested face velocity.[12]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of the handling area.[14]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and vapors that can cause severe eye damage.[3] |

| Hand Protection | Nitrile gloves.[12] Consider double-gloving for added protection. | Prevents skin contact, which can cause severe burns.[3] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[3] | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | If exposure limits are exceeded or if there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge should be used.[3] | Protects against inhalation of harmful vapors. |

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE as outlined in section 4.2.

-

Prepare all necessary equipment (glassware, spatulas, etc.) inside the fume hood.

-

Have appropriate spill cleanup materials readily available.

-

-

Weighing and Transferring:

-

Weigh the chemical in a tared, sealed container within the fume hood.

-

If transferring as a liquid, use a calibrated syringe or pipette.

-

Avoid generating aerosols or splashes.

-

Close the container immediately after use.

-

-

In Reactions:

-

Add the chemical to the reaction vessel slowly and in a controlled manner.

-

Ensure the reaction is conducted in a closed system or under reflux with proper ventilation.

-

Monitor the reaction for any signs of exothermic events or pressure buildup.

-

-

Post-Handling:

-

Decontaminate all equipment that has come into contact with the chemical.

-

Wipe down the work surface in the fume hood.

-

Remove PPE carefully, avoiding contamination of skin and clothing.

-

Wash hands thoroughly with soap and water.[3]

-

The following diagram outlines the general workflow for safely handling this chemical.

Caption: General workflow for handling 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[13] |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.[5]

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.[3]

Conclusion